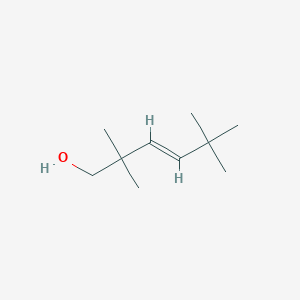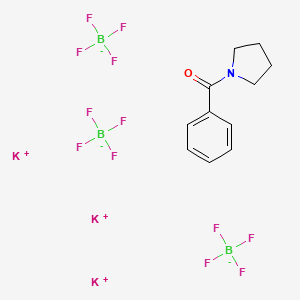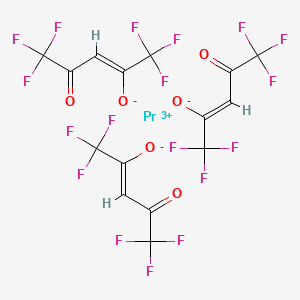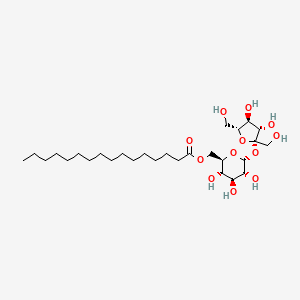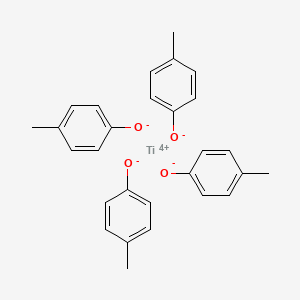
Dihydrogen hexabromoplatinate(IV) nonahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen hexabromoplatinate(IV) nonahydrate is a laboratory chemical with the CAS number 20596-34-3 . It is used for proteomics research . The molecular formula is H2Br6Pt·9H2O .
Molecular Structure Analysis
The molecular structure of this compound consists of two hydrogen atoms, six bromine atoms, one platinum atom, and nine water molecules .Physical And Chemical Properties Analysis
This compound is a solid crystalline substance . Unfortunately, detailed physical and chemical properties like melting point, boiling point, density, and solubility in water are not available in the resources.Wissenschaftliche Forschungsanwendungen
Antitumor Activity : Platinum-based complexes like dihydrogen hexabromoplatinate(IV) nonahydrate have been extensively studied for their antitumor properties. For instance, certain diorganotin(IV) complexes show in vitro antitumor activity similar to or higher than cisplatin, a well-known platinum-based chemotherapy drug (Li Qingshan et al., 2004). Similarly, phosphoplatins can activate and upregulate death receptors, causing apoptosis in cancer cells, particularly in ovarian cancer (Homa Dezvareh, 2015).
Cancer Therapy Mechanisms : Cisplatin, another platinum compound, is effective in treating various human cancers by interfering with DNA repair mechanisms and inducing apoptosis in cancer cells. However, it has some undesirable side effects (Shaloam R. Dasari & P. Tchounwou, 2014).
Electrochemistry : The electrochemisorption of hexahydroxyplatinate(IV) on titania films is studied to maximize platinum deposit, which is relevant for material science applications (Mark S. Davidson et al., 1987).
Cytotoxicity and Drug Delivery : Studies on heterocyclic platinum(IV) compounds indicate their potential as cytotoxic agents against cancer. Asymmetric platinum(IV) carboxylates with hydrophilic and lipophilic ligands show enhanced efficacy against cancer cells in vitro, suggesting potential for drug delivery systems (Chee Fei Chin et al., 2012).
Improvements in Chemotherapy : Research is ongoing to improve platinum-based chemotherapy. This includes maximizing dose intensity for better outcomes in specific cancer types and developing copper(II) hexabromoplatinate films with electrocatalytic properties for biomedical applications (N. Cheung & G. Heller, 1991).
Development of New Platinum Compounds : Emerging platinum(IV) prodrugs are being developed to combat cisplatin resistance, with a focus on targeting both cancer cells and the tumor microenvironment (Zhigang Wang et al., 2019).
Safety and Hazards
Dihydrogen hexabromoplatinate(IV) nonahydrate is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. If inhaled, it may cause allergy or asthma symptoms or breathing difficulties . It is advised to handle this chemical with protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
hexabromoplatinum(2-);hydron;nonahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.9H2O.Pt/h6*1H;9*1H2;/q;;;;;;;;;;;;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMWXPBXPWIPMB-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].O.O.O.O.O.O.O.O.O.Br[Pt-2](Br)(Br)(Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H20O9Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

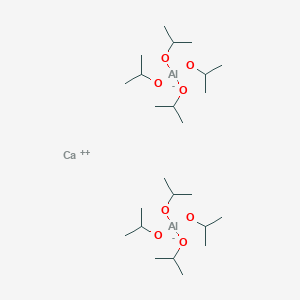

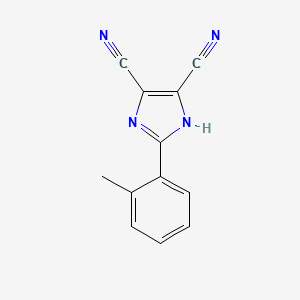
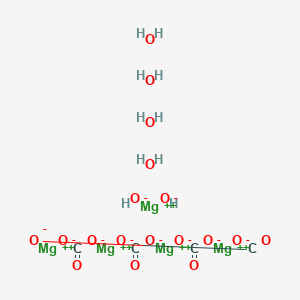
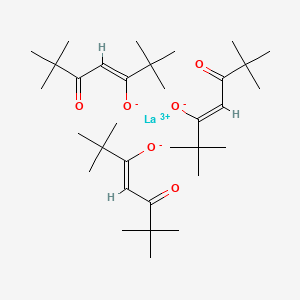
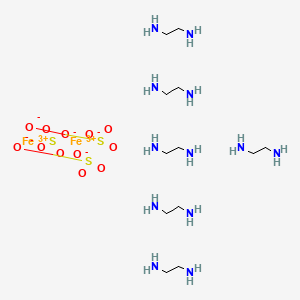

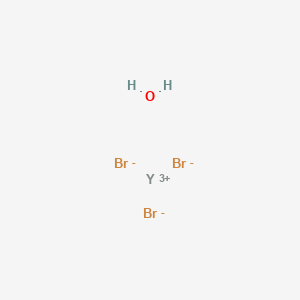
![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)
